(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with ethylbenzylidene and methylphenyl groups. The compound’s distinct structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2-(4-methylphenyl)thiazol-4-amine under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazolotriazole derivatives.
Scientific Research Applications
(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazole derivatives: Compounds with similar thiazole and triazole ring structures but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups attached to various heterocyclic cores.
Uniqueness
(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern and the combination of ethylbenzylidene and methylphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
606954-54-5 |
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Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3OS/c1-3-14-6-8-15(9-7-14)12-17-19(24)23-20(25-17)21-18(22-23)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3/b17-12+ |
InChI Key |
DPVNDTMKOBJUOK-SFQUDFHCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2 |
Origin of Product |
United States |
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